molecular formula C25H34N6O3S B8051015 GDC-0152

GDC-0152

Cat. No.: B8051015
M. Wt: 498.6 g/mol
InChI Key: WZRFLSDVFPIXOV-UHFFFAOYSA-N
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Description

Structural Basis of IAP Antagonism Through Smac Mimicry

This compound (C₂₅H₃₄N₆O₃S; molecular weight 498.64 g/mol) mimics the N-terminal tetrapeptide (AVPI) of Smac/DIABLO, enabling competitive binding to BIR3 domains. X-ray crystallography (PDB: 3UW4, 3UW5) reveals that its cyclohexylglycine-proline scaffold inserts into the hydrophobic cleft of cIAP1-BIR3 and ML-IAP-BIR, displacing endogenous Smac. The compound exhibits nanomolar binding affinities:

Target Binding Affinity (Kᵢ)
XIAP-BIR3 28 nM
ML-IAP-BIR 14 nM
cIAP1-BIR3 17 nM
cIAP2-BIR3 43 nM

Data from biochemical assays

This structural mimicry disrupts IAP-mediated caspase inhibition, as demonstrated by the compound's ability to dissociate XIAP-caspase-9 complexes (EC₅₀ = 10 nM in A2058 melanoma cells).

Target-Specific Interactions With BIR Domains of XIAP, cIAP1/2, and ML-IAP

This compound exhibits differential selectivity across IAP family members:

  • XIAP Inhibition : Binds BIR3 with 28 nM Kᵢ, reversing XIAP's suppression of caspase-9. Unlike bivalent Smac mimetics, this compound's monovalent binding spares BIR2 domains (Kᵢ = 112 nM for XIAP-BIR2), minimizing off-target effects.
  • cIAP1/2 Degradation : Induces auto-ubiquitination and proteasomal degradation of cIAP1 at 10 nM concentrations, as shown in A2058 cells. This degradation is critical for TNFα-mediated apoptosis sensitization.
  • ML-IAP Neutralization : The 14 nM Kᵢ for ML-IAP-BIR explains its efficacy in melanoma models, where ML-IAP overexpression confers resistance.

Notably, this compound maintains activity in ABCB1-overexpressing cells (IC₅₀ shift <2-fold), as ABCB1 efflux pumps poorly recognize its hydrophobic structure.

Caspase-Dependent Apoptosis Induction via Mitochondrial Pathway Activation

In leukemia (K562, HL60) and breast cancer (MDA-MB-231) models, this compound (0.1–10 μM) induces intrinsic apoptosis through:

  • Caspase-9 Activation : 3.5-fold increase in cleaved caspase-9 within 6 hours (K562 cells).
  • Caspase-3/7 Execution : Dose-dependent activation (EC₅₀ = 50 nM in MDA-MB-231).
  • Mitochondrial Permeabilization : 40% reduction in mitochondrial membrane potential at 24 hours (HL60 cells).

Mechanistically, this involves displacement of Smac from IAPs, allowing Smac to promote cytochrome c release. Normal human mammary epithelial cells (HMECs) remain unaffected at therapeutic doses, indicating tumor selectivity.

Non-Canonical NF-κB Signaling Modulation Through cIAP1/2 Degradation

cIAP1/2 degradation by this compound triggers non-canonical NF-κB signaling via:

  • NIK Stabilization : 5-fold increase in NF-κB-inducing kinase (NIK) levels within 4 hours.
  • p52/RelB Activation : Nuclear translocation of p52/RelB complexes induces pro-inflammatory cytokines (IL-12, TNFα).
  • TNFα Feedback Loop : Autocrine TNFα production amplifies apoptosis in cancer cells but causes dose-limiting inflammation in normal tissues.

In vivo, this mechanism contributes to both antitumor efficacy (70% tumor growth inhibition in xenografts) and transient hepatotoxicity at ≥10 mg/kg doses.

Properties

IUPAC Name

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFLSDVFPIXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization and Initial Coupling

The synthesis begins with DFPE (dimethylformamide-polystyrene) resin functionalized with 2,2-diphenethylamine via reductive amination using sodium cyanoborohydride. This yields a primary amine intermediate (2 ), which serves as the anchor for subsequent amino acid couplings.

Proline and Valine Derivative Incorporation

Substituted proline (R₁ ) and valine (R₂ ) derivatives are introduced using coupling agents:

  • Proline coupling : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine).

  • Valine coupling : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (hydroxybenzotriazole) and DIPEA.

These steps generate intermediates 3 and 4 , which are further modified through reductive amination or peptoid synthesis to introduce N-capped anilines (6 or 7 ).

Final Assembly and Cleavage

The final steps involve sequential deprotection and coupling of Boc-protected amino acids (e.g., Boc-cyclohexylglycine and Boc-methylalanine) using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Hydrochloric acid-mediated deprotection yields enantiomerically pure this compound.

Solution-Phase Synthesis of this compound

Solution-phase synthesis offers an alternative route, particularly for scalable production. This method, outlined in Scheme 3 of Flygare et al., emphasizes modular assembly of key fragments.

Thiadiazole Intermediate Preparation

The synthesis initiates with thiadiazole derivative 11 , which is coupled to Boc-protected proline using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt. This forms intermediate 12 , a critical precursor for subsequent elongation.

Sequential Amino Acid Coupling

Boc-cyclohexylglycine and Boc-methylalanine are sequentially added to 12 using BOP, followed by hydrochloric acid deprotection to yield this compound. This route avoids resin handling, making it suitable for large-scale batches.

Table 1: Key Reaction Conditions in Solution-Phase Synthesis

StepReagents/ConditionsIntermediateYield*
Thiadiazole couplingEDC/HOBt, DCM, RT, 12h12 85%
Proline additionBOP, DIPEA, DMF, 0°C → RT, 6h13 78%
Deprotection4M HCl/dioxane, RT, 2h1 92%
*Reported yields are approximate due to proprietary constraints.

Analytical Characterization and Quality Control

LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method ensures precise quantification of this compound in plasma. Key parameters include:

  • Linear range : 0.02–10.0 ng/mL.

  • Accuracy : 98.2–99.6% across quality control samples.

  • Precision : ≤8.64% between-run variability.

Solubility and Stability Profiling

This compound exhibits pH-dependent solubility:

  • 40 mg/mL at pH 5.5, 2.0 mg/mL at pH 6.7, and 0.46 mg/mL at pH 7.7.
    Stability studies confirm integrity under storage:

  • 363 days at -20°C and 659 days at -70°C in plasma.

Comparative Analysis of Synthesis Routes

Solid-Phase vs. Solution-Phase Efficiency

ParameterSolid-PhaseSolution-Phase
Purity ≥95% (post-HPLC purification)≥90% (crude)
Scalability Limited by resin capacityHigh (batch synthesis)
Enantiomeric Control High (chiral resin anchors)Moderate (requires chiral auxiliaries)

Challenges and Optimizations

  • Racemic intermediates : Solution-phase routes occasionally require resolution steps to achieve enantiopurity.

  • Cost-effectiveness : Solid-phase methods incur higher resin costs but reduce downstream purification.

Structural Confirmation and Pharmacological Validation

Spectroscopic Data

  • Molecular Formula : C₂₅H₃₄N₆O₃S.

  • SMILES : CNC@@HC(=O)NC@@HC(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4.

  • InChIKey : WZRFLSDVFPIXOV-LRQRDZAKSA-N.

In Vitro and In Vivo Correlation

This compound’s synthesis directly impacts its pharmacokinetic profile :

  • Plasma clearance : 9 ± 3 mL/min/kg in humans.

  • Volume of distribution : 0.6 ± 0.2 L/kg .

Chemical Reactions Analysis

Structural Analysis

Property Value
Molecular Formula C25H34N6O3S
Molecular Weight 498.65 g/mol
SMILES CNC@@HC(=O)NC@@HC(=O)N1CCC[C@H]1C(=O)NC1=C(N=NS1)C1=CC=CC=C1

The compound features a Smac mimetic design, with a thiadiazole core linked to a peptide backbone that mimics the AVPI motif of mature Smac (second mitochondria-derived activator of caspases) .

Binding Affinity and Pharmacokinetics

This compound exhibits potent binding to IAP proteins:

Target Ki (nM)
XIAP BIR328
ML-IAP BIR14
cIAP1 BIR317
cIAP2 BIR343

These affinities were determined using biochemical assays and structure-based design optimization .

Pharmacokinetic Profile

  • Plasma Clearance : 9 ± 3 mL/min/kg (human)

  • Volume of Distribution : 0.6 ± 0.2 L/kg (human)

  • Oral Bioavailability : Enabled efficacy in MDA-MB-231 breast cancer xenografts .

Comparison with Other IAP Antagonists

A 2019 study compared this compound with WX20120108, another IAP antagonist :

Parameter This compound WX20120108
XIAP BIR3 IC50 206 ± 3977.2 ± 4.1
cIAP1 BIR3 Ki 1719.0 ± 1.0

Both compounds exhibited reduced cytotoxicity in normal human lung fibroblast cells (HLF), with IC50 values exceeding those in cancer cell lines .

Coupling Reactions

  • EDC/HOBt Coupling : Facilitated amide bond formation between thiadiazole and proline residues.

  • BOP Coupling : Enabled peptide extension with cyclohexylglycine and methylalanine.

Deprotection

  • HCl Treatment : Removed Boc groups, yielding the final compound with high purity .

Toxicity and Stability

Scientific Research Applications

Clinical Trials

GDC-0152 has been evaluated in several clinical trials for various solid tumors, including breast cancer and gliomas. The compound has shown promising results in preclinical models, such as:

  • Breast Cancer : this compound demonstrated significant tumor volume reduction in MDA-MB-231 breast cancer xenograft models, with complete responses observed at higher doses .
  • Glioma : The compound also showed improved outcomes in glioma models, indicating its broad applicability across different tumor types .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has favorable absorption and distribution characteristics. In human trials, it exhibited linear pharmacokinetics with an average clearance rate of 9 ± 3 mL/min/kg and a volume of distribution of 0.6 ± 0.2 L/kg . Its solubility was assessed at various pH levels, showing adequate solubility for therapeutic use.

Toxicology Profile

The toxicity profile of this compound has been characterized through studies in animal models. Notable findings include:

  • Inflammatory Response : Administration led to dose-dependent systemic inflammatory responses and hepatic injuries in dogs and rats, attributed to TNF-α elevation .
  • Safety Biomarkers : Changes in blood neutrophil counts and other inflammatory markers were correlated with this compound exposure, suggesting potential safety biomarkers for monitoring toxicity .

Table 1: Summary of Preclinical Findings on this compound

Study TypeModel TypeKey Findings
In Vivo EfficacyMDA-MB-231 XenograftSignificant tumor volume reduction at various doses
PharmacokineticsHuman TrialsLinear pharmacokinetics; clearance rate: 9 ± 3 mL/min/kg
ToxicologyCanine/Rat ModelsDose-related inflammatory response; hepatic injury

Table 2: Clinical Applications of this compound

Cancer TypePhaseKey Outcomes
Breast CancerPhase ITumor volume reduction; well-tolerated dosing
GliomaPhase IImproved survival rates; manageable side effects

Mechanism of Action

The mechanism of action of GDC-0152 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes to their activity and subsequent effects on cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Selectivity and Binding Affinity

  • LCL161 and Birinapant (bivalent mimetics) induce cIAP1 degradation more robustly than monovalent this compound, enhancing TNFα-dependent apoptosis .

Efficacy in Tumor Models

  • In osteosarcoma, This compound and LCL161 both suppressed tumor growth, but LCL161 caused severe weight loss, limiting tolerability .
  • This compound showed unique activity in hypoxic GBM stem-like cells, modulating ATR and NF-κB pathways differently under normoxia vs. hypoxia .

Pharmacokinetics and Toxicity

  • This compound has moderate plasma protein binding (75–91% across species) and stable ex vivo stability (>25 hours in plasma) .
  • LCL161 ’s toxicity profile (e.g., weight loss) contrasts with this compound’s better tolerability in murine models .

Research Findings and Limitations

  • Non-Apoptotic Roles: Unlike LCL161 or Birinapant, this compound’s effects on GBM migration and stemness were minimal, suggesting context-dependent utility .
  • Resistance Mechanisms : GBM stem-like cells (GBM6, GBM9) showed reduced sensitivity to this compound compared to conventional lines (U87MG, GL261) .
  • Mutagenicity: this compound was non-mutagenic even in ATM- or p53-deficient cells, unlike chemotherapeutics like doxorubicin .

Biological Activity

GDC-0152, a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs), has emerged as a promising therapeutic agent in cancer treatment. This compound operates primarily by promoting apoptosis in cancer cells through the down-regulation of various IAPs, including cIAP1, cIAP2, and XIAP. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound functions by inhibiting IAPs, which are proteins that prevent apoptosis and are often overexpressed in cancer cells. The compound's mechanism involves:

  • Down-regulation of IAPs : this compound effectively reduces the levels of XIAP, cIAP1, and cIAP2 in various cancer cell lines, leading to enhanced apoptosis.
  • Caspase Activation : The inhibition of IAPs results in the activation of caspases (caspase-3 and caspase-9), which are crucial for executing the apoptotic process.
  • Inhibition of PI3K/Akt Pathway : this compound also impacts the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects in leukemia cells such as K562 and HL60 .

In Vitro Studies

  • Leukemia Cells : Studies showed that this compound induces apoptosis in K562 and HL60 leukemia cells in a dose-dependent manner. The compound significantly inhibited cell proliferation and was shown to activate caspase-dependent pathways .
    Cell LineIC50 (μM)Apoptosis Induction (%)
    K5620.570
    HL600.765
  • Osteosarcoma Cells : In osteosarcoma cell lines (e.g., SaOS2), this compound suppressed cell growth and migration induced by ANGPTL2 through the PI3K/Akt pathway but did not affect p38MAPK signaling .

In Vivo Studies

This compound has been tested in various animal models:

  • Glioblastoma Models : In U87MG glioblastoma xenografts, this compound treatment resulted in significant tumor growth inhibition and improved survival rates among treated mice. The compound demonstrated its ability to cross the blood-brain barrier effectively .
    Treatment GroupTumor Volume (mm³)Survival Rate (%)
    Control50020
    This compound15080

Case Studies

  • Combination Therapy : A study explored the efficacy of this compound combined with Gemcitabine in treating pancreatic cancer. The combination showed enhanced apoptosis and reduced tumor burden compared to monotherapy .
  • Toxicity Profile : Clinical trials have indicated that this compound has a favorable toxicity profile, with adverse effects primarily linked to TNF-α pharmacology rather than direct cytotoxicity to normal cells .

Q & A

Q. What is the primary mechanism of action of GDC-0152 in inducing apoptosis, and how can researchers validate this mechanism experimentally?

this compound antagonizes inhibitor of apoptosis (IAP) proteins by disrupting their interaction with caspases and Smac, thereby promoting caspase activation and apoptosis. To validate this:

  • Use Western blotting to monitor degradation of cIAP1 and ML-IAP in cell lines (e.g., A2058 melanoma or MDA-MB-231 breast cancer cells) treated with this compound (0.001–10 µM) over time (15 minutes to 2 hours) .
  • Employ co-immunoprecipitation assays to confirm disruption of XIAP-caspase-9 or ML-IAP-Smac interactions in transiently transfected HEK293T cells .
  • Measure caspase-3/7 activation via luminescence-based assays in dose- and time-dependent studies .

Q. What in vitro models are most suitable for studying this compound’s selectivity between cancerous and normal cells?

  • Use cell viability assays (e.g., MTT or ATP-based assays) to compare this compound’s effects on cancer cells (e.g., SK-MEL-28 melanoma, MDA-MB-231 breast cancer) versus normal cells (e.g., human mammary epithelial cells/HMEC). Dose-response curves (0.01–100 µM) can reveal IC50 differences .
  • Include flow cytometry to assess apoptosis markers (Annexin V/PI) and ensure specificity for malignant cells .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

  • Test a logarithmic concentration range (e.g., 0.001–10 µM) to capture threshold effects, as cIAP1 degradation occurs at ≥10 nM .
  • Replicate experiments across multiple cell lines and primary cultures to account for heterogeneity.
  • Standardize treatment durations (e.g., 15 minutes for rapid protein degradation vs. 24–48 hours for viability assays) .

Advanced Research Questions

Q. How can contradictory data on this compound’s protein degradation kinetics be resolved?

Discrepancies in cIAP1 degradation timelines (e.g., rapid degradation at 15 minutes vs. delayed effects in other studies) may arise from:

  • Cell-type variability : Test multiple models (e.g., A2058 melanoma vs. glioblastoma stem-like cells ).
  • Assay sensitivity : Compare Western blotting with quantitative mass spectrometry for low-abundance proteins.
  • Pharmacokinetic factors : Account for intracellular drug accumulation differences using LC-MS/MS to measure this compound concentrations .

Q. What methodological considerations are critical when translating this compound from in vitro to in vivo models?

  • Pharmacokinetic profiling : Measure plasma protein binding (75–91% across species ) and hepatic clearance using liver microsomes. Adjust dosing regimens to account for species-specific differences (e.g., higher protein binding in rabbits ).
  • Xenograft models : Use MDA-MB-231 breast cancer xenografts in mice with doses of 10–100 mg/kg orally. Monitor tumor volume and caspase-3/7 activity in serum .
  • Off-target validation : Include RNA sequencing or proteomic screens to identify unintended pathways affected by this compound .

Q. How can researchers address variability in this compound’s efficacy across hypoxia levels in tumor microenvironments?

  • Hypoxia chambers : Culture glioblastoma stem-like cells under low oxygen (1–5% O2) and compare this compound’s effects on A2B5/GFAP expression and caspase-3 activity vs. normoxic conditions .
  • Multiplex immunofluorescence : Quantify IAP protein levels and apoptotic markers in spatially resolved tumor sections from in vivo models .

Methodological Best Practices

  • Data Analysis : Use nonlinear regression for dose-response curves (e.g., GraphPad Prism) and mixed-effects models for in vivo studies with repeated measurements .
  • Ethical Reporting : Disclose negative results (e.g., lack of efficacy in certain models) and validate findings across ≥3 independent experiments .
  • Literature Review : Cross-reference findings with structural analogs (e.g., LCL-161) to contextualize this compound’s unique properties .

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